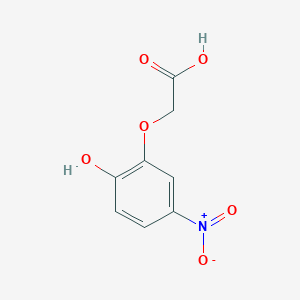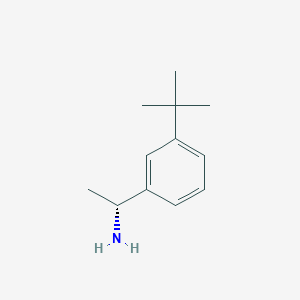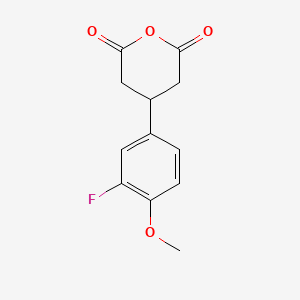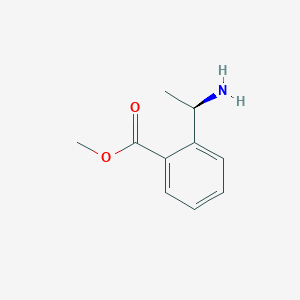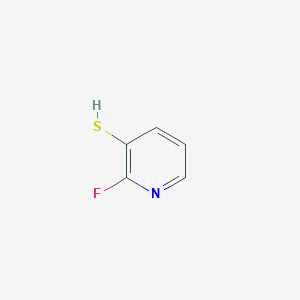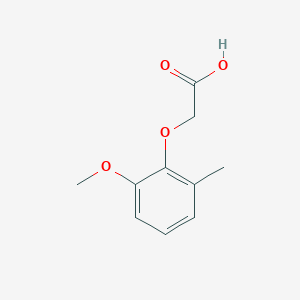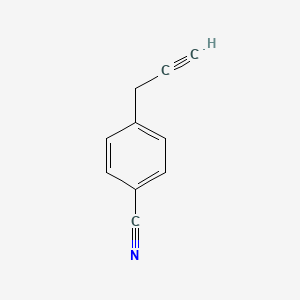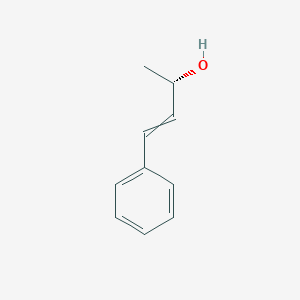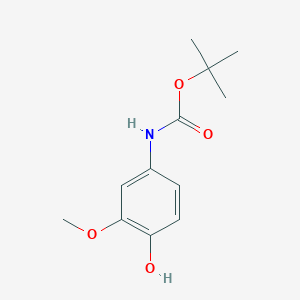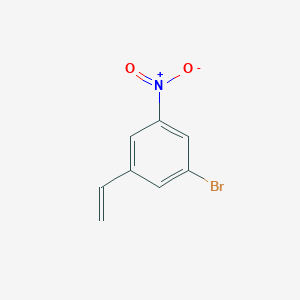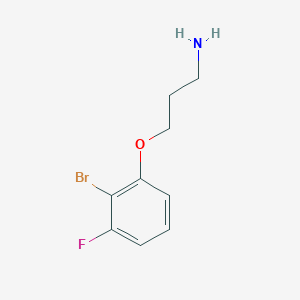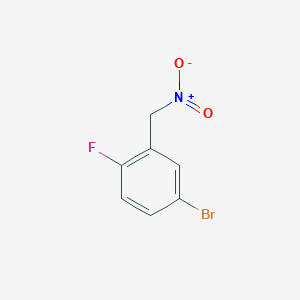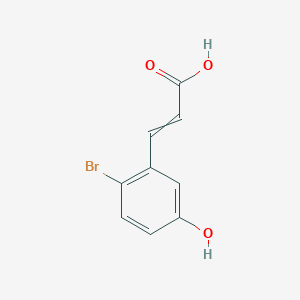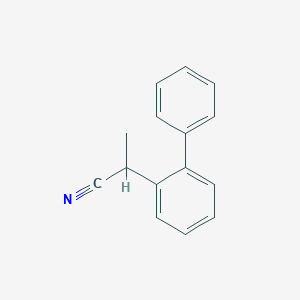
2-Biphenyl-2-yl-propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Biphenyl-2-yl-propionitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenyl group substituted at the second position
准备方法
Synthetic Routes and Reaction Conditions
2-Biphenyl-2-yl-propionitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes or the dehydration of amides. These methods are scalable and efficient for large-scale production.
化学反应分析
Types of Reactions
2-Biphenyl-2-yl-propionitrile undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of nitriles produces carboxylic acids.
Reduction: Reduction of nitriles with lithium aluminum hydride yields primary amines.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Commonly uses lithium aluminum hydride or diisobutylaluminum hydride.
Addition Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide.
Major Products
Hydrolysis: Produces carboxylic acids.
Reduction: Yields primary amines.
Addition Reactions: Forms ketones.
科学研究应用
2-Biphenyl-2-yl-propionitrile has various applications in scientific research:
作用机制
The mechanism of action of 2-Biphenyl-2-yl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds . The pathways involved often include the formation of carboxylic acids or amines, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but different structural properties.
Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.
Butyronitrile: Similar in structure but with a longer carbon chain.
属性
IUPAC Name |
2-(2-phenylphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12(11-16)14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJIMSMUIDZLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
